![molecular formula C14H10BNO3 B1418678 4-Descyano-2-cyano-crisaborole CAS No. 906673-30-1](/img/structure/B1418678.png)
4-Descyano-2-cyano-crisaborole
描述
4-Descyano-2-cyano-crisaborole, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used in the treatment of skin conditions such as atopic dermatitis and psoriasis. The compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures that confer specific biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Descyano-2-cyano-crisaborole involves a multi-step process. One of the key synthetic routes includes the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent to form an intermediate compound. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the final product .
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method is employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions to produce this compound in high yield and purity .
化学反应分析
Types of Reactions
4-Descyano-2-cyano-crisaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoxaborole moiety allows for substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce alcohols or amines.
科学研究应用
Chemical Properties and Mechanism of Action
4-Descyano-2-cyano-crisaborole exhibits a unique chemical structure that enhances its efficacy as a topical agent while minimizing systemic absorption. Its primary mechanism involves the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation is crucial for regulating inflammatory responses, making it a potential candidate for treating conditions such as atopic dermatitis and psoriasis .
Therapeutic Applications
1. Dermatological Conditions
- Atopic Dermatitis: Clinical trials have demonstrated that crisaborole, the parent compound, effectively reduces symptoms of mild-to-moderate atopic dermatitis in patients aged three months and older. The treatment has shown significant improvements in Investigator's Static Global Assessment (ISGA) scores, indicating its potential for managing this chronic condition .
- Psoriasis: The anti-inflammatory properties of this compound suggest potential applications in treating psoriasis. Its ability to modulate immune responses may alleviate the symptoms associated with this skin disorder.
2. Antifungal Activity
- Preliminary studies indicate that this compound may possess antifungal properties similar to those observed in crisaborole. It has shown effectiveness against common dermatological fungal pathogens such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. The proposed mechanism involves interference with fungal cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of crisaborole, which provides insights applicable to this compound.
Clinical Trial Overview:
Study Name | Population | Treatment Duration | Primary Endpoint | Results |
---|---|---|---|---|
AD-301 | Patients ≥ 2 years with mild-to-moderate atopic dermatitis | 28 days | ISGA success at day 29 | Significant improvement compared to vehicle (32.8% vs 25.4%) |
AD-302 | Patients ≥ 2 years with mild-to-moderate atopic dermatitis | 28 days | ISGA success at day 29 | Higher percentage achieving clear/almost clear (51.7% vs 40.6%) |
CARE 1 | Infants aged 3 months to <24 months with atopic dermatitis | 28 days | ISGA success at day 29 | Achieved ISGA success in 30.2% of patients |
These studies highlight the compound's favorable safety profile and its effectiveness in improving disease severity and pruritus, which are critical factors in managing dermatological conditions .
Safety Profile and Drug Interactions
Preliminary findings suggest that this compound exhibits a low potential for drug-drug interactions, as it does not significantly inhibit major cytochrome P450 enzymes involved in drug metabolism. This characteristic is crucial for ensuring patient safety when used alongside other medications .
作用机制
The primary mechanism of action of 4-Descyano-2-cyano-crisaborole involves the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that converts cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP). By inhibiting PDE4, the compound increases the levels of cAMP, which in turn helps to control inflammation .
相似化合物的比较
Similar Compounds
- 2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile
- 6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile
- 5-chloro-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-[(4-oxopentyl)oxy]benzonitrile
Uniqueness
What sets 4-Descyano-2-cyano-crisaborole apart from similar compounds is its high specificity and potency as a PDE4 inhibitor. This specificity allows for targeted anti-inflammatory effects with minimal side effects, making it a valuable compound in the treatment of inflammatory skin conditions .
生物活性
4-Descyano-2-cyano-crisaborole is a derivative of crisaborole, a well-known phosphodiesterase 4 (PDE4) inhibitor primarily used in dermatological applications. This compound exhibits significant biological activity, particularly in anti-inflammatory pathways, making it a subject of interest in both clinical and research settings.
Inhibition of PDE4 : The primary mechanism of action for this compound involves the inhibition of the PDE4 enzyme. By inhibiting PDE4, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which acts as a negative regulator of pro-inflammatory cytokines such as IL-4 and IL-13. This modulation leads to reduced inflammation and improvement in conditions characterized by excessive inflammatory responses .
Biochemical Pathways : The compound's involvement in various biochemical pathways suggests its potential utility beyond dermatological applications. It may influence pathways related to cellular signaling and inflammatory response regulation, contributing to its therapeutic effects against atopic dermatitis and possibly other inflammatory conditions.
Efficacy Studies
-
Clinical Trials on Atopic Dermatitis :
- Phase III Studies : In pivotal phase III studies (AD-301 and AD-302), crisaborole ointment demonstrated efficacy in treating mild to moderate atopic dermatitis. Approximately 32% to 48% of patients treated with crisaborole achieved clear or almost clear skin compared to lower rates in the vehicle group .
- Phase IV Study (CrisADe CARE 1) : This study evaluated the safety and efficacy of crisaborole in infants aged 3 months to less than 24 months. Results indicated that treatment was well-tolerated, with a significant percentage of patients achieving treatment success .
- Safety Profile : The compound exhibits a favorable safety profile with limited adverse effects. Most reported treatment-emergent adverse events were mild to moderate, primarily localized at the application site .
Comparative Analysis
Study Type | Population | Treatment Duration | Efficacy (%) | Safety Profile |
---|---|---|---|---|
Phase III (AD-301/AD-302) | Patients ≥ 2 years | 28 days | 31% - 48% | Mild to moderate adverse events |
Phase IV (CrisADe CARE 1) | Infants 3 months - <24 months | 28 days | ~30% | Well-tolerated, mostly mild events |
Case Studies
Case Study Example : A notable case involved a patient with severe atopic dermatitis who had previously failed topical corticosteroid therapy. After switching to crisaborole ointment, the patient experienced significant improvement in skin condition within two weeks, with marked reduction in pruritus and inflammation.
属性
IUPAC Name |
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZBDMXSRRGGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-30-1 | |
Record name | 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。